molecular formula C15H16ClFN2O B2839757 N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide CAS No. 1214165-85-1

N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Cat. No. B2839757
CAS RN: 1214165-85-1
M. Wt: 294.75
InChI Key: KCNHKIAHOGHMFW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as JNJ-1930942 and has been studied extensively for its ability to modulate the activity of certain ion channels in the brain.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the inhibition of the TRPV1 ion channel. This ion channel is involved in pain perception, and its inhibition leads to a reduction in pain sensation. Additionally, this compound has been shown to have anxiolytic effects, likely due to its ability to modulate the activity of certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. As mentioned, this compound inhibits the TRPV1 ion channel, leading to a reduction in pain sensation. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter systems in the brain, leading to anxiolytic effects. This compound has also been shown to have anti-inflammatory effects, likely due to its ability to inhibit the activity of the TRPV1 ion channel.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in lab experiments is its specificity for the TRPV1 ion channel. This allows for targeted investigations into the role of this ion channel in pain perception and other physiological processes. However, one limitation of using this compound is its potential toxicity. High doses of this compound have been shown to be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research involving N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. One area of interest is its potential use as a pain reliever. Further investigations into the mechanism of action of this compound may lead to the development of new pain medications. Additionally, there is potential for the use of this compound in the treatment of anxiety disorders. Future research may also investigate the potential use of this compound in the treatment of other conditions, such as inflammation and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the reaction of 3-chloro-4-fluoroaniline with propargyl bromide in the presence of a palladium catalyst. The resulting product is then reacted with piperidine-2-carboxylic acid to yield the final compound. This synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been its ability to modulate the activity of certain ion channels in the brain. Specifically, this compound has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in pain perception. This has led to investigations into the potential use of this compound as a pain reliever.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O/c1-2-8-19-9-4-3-5-14(19)15(20)18-11-6-7-13(17)12(16)10-11/h1,6-7,10,14H,3-5,8-9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNHKIAHOGHMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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